molecular formula C7H9F3N4O B6192150 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine CAS No. 1784594-89-3

3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine

Cat. No.: B6192150
CAS No.: 1784594-89-3
M. Wt: 222.2
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Description

3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine is a chemical compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine typically involves the formation of the triazole ring followed by the introduction of the trifluoromethyl group and subsequent attachment to the morpholine ring. One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The triazole ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(trifluoromethyl)-1,2,4-triazole: Shares the triazole ring and trifluoromethyl group but lacks the morpholine ring.

    5-(trifluoromethyl)-1,2,4-triazole: Similar structure but different positioning of the trifluoromethyl group.

    Morpholine derivatives: Compounds with the morpholine ring but different substituents.

Uniqueness

3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine is unique due to the combination of the trifluoromethyl group, triazole ring, and morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1784594-89-3

Molecular Formula

C7H9F3N4O

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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